

Reactivity of "Methyl 2-cyano-3,3-di(methylthio)acrylate" with nucleophiles

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Compound of Interest

Compound Name: Methyl 2-cyano-3,3-di(methylthio)acrylate

Cat. No.: B1347178

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An In-Depth Technical Guide to the Reactivity of **Methyl 2-cyano-3,3-di(methylthio)acrylate** with Nucleophiles

Introduction

Methyl 2-cyano-3,3-di(methylthio)acrylate is a highly functionalized and versatile building block in organic synthesis. As a ketene dithioacetal, it possesses a unique electronic structure characterized by an electron-deficient double bond, making it an excellent Michael acceptor. The presence of two methylthio groups, a cyano group, and a methyl ester group activates the molecule for a variety of transformations. The methylthio groups can act as leaving groups, facilitating substitution and cyclization reactions. This guide provides a comprehensive overview of the reactivity of **methyl 2-cyano-3,3-di(methylthio)acrylate** with a range of nucleophiles, presenting quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Reactivity and Reaction Mechanisms

The primary mode of reactivity for **methyl 2-cyano-3,3-di(methylthio)acrylate** involves the addition of a nucleophile to the electron-poor β -carbon of the acrylate backbone. This can be followed by the elimination of one of the methylthio groups, leading to a substitution product. In many cases, a subsequent intramolecular cyclization occurs, providing a powerful route to a diverse array of heterocyclic compounds.

Reactions with Nitrogen Nucleophiles

Nitrogen-based nucleophiles are among the most extensively studied reactants with **methyl 2-cyano-3,3-di(methylthio)acrylate** and its analogs, leading to a variety of biologically relevant heterocyclic structures.

Synthesis of Pyrimidine Derivatives

The reaction with bifunctional nitrogen nucleophiles such as guanidine is a cornerstone of pyrimidine synthesis. This transformation typically proceeds via an initial nucleophilic substitution of a methylthio group, followed by an intramolecular cyclization to form the pyrimidine ring.

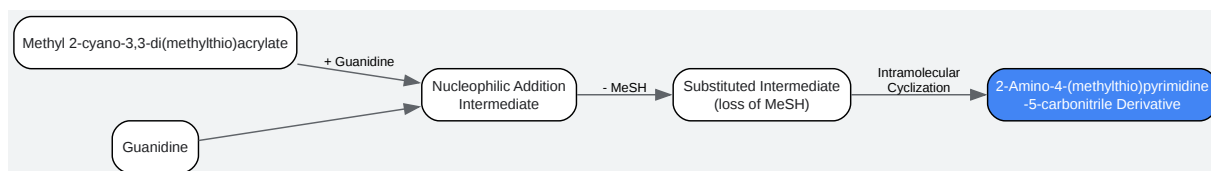
Table 1: Synthesis of Pyrimidine Derivatives from Ketene Dithioacetals and Guanidine

Entry	Ketene Dithioacetal	Nucleophile	Base	Solvent	Conditions	Product	Yield (%)
1	Methyl 2-cyano-3,3-di(methylthio)acrylate	Guanidine nitrate	K ₂ CO ₃	DMF	Reflux	2-amino-4-(methylthio)pyrimidine-5-carbonitrile derivative	Good
2	α-Oxo ketene dithioacetals	Guanidine	NaOEt	Ethanol	Reflux	2-Amino-4-alkoxy-6-arylpyrimidines	35-59

Experimental Protocol: Synthesis of 2-amino-4-(methylthio)pyrimidine-5-carbonitrile derivatives

A mixture of the appropriate ketene dithioacetal (e.g., **methyl 2-cyano-3,3-di(methylthio)acrylate**) and guanidine nitrate in dimethylformamide (DMF) is treated with a

base such as potassium carbonate. The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent to afford the pure pyrimidine derivative.



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Caption: Reaction mechanism for pyrimidine synthesis.

Synthesis of Pyrazole Derivatives

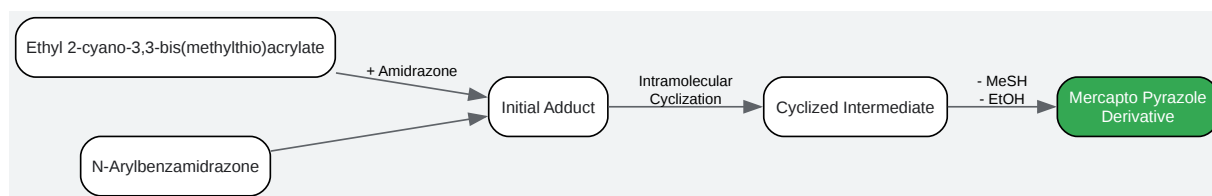
The ethyl ester analog, ethyl 2-cyano-3,3-bis(methylthio)acrylate, reacts readily with amidrazones to produce highly substituted pyrazole derivatives. This reaction proceeds through a nucleophilic attack of the amidrazone, followed by cyclization and elimination of methanethiol and ethanol.

Table 2: Synthesis of Mercapto Pyrazoles from Ethyl 2-cyano-3,3-bis(methylthio)acrylate and Amidrazones

Entry	Amidrazone	Solvent	Conditions	Product	Yield (%)
1	N-Arylbenzamidrazones	Ethanol	Reflux	5-Mercapto-1,3-diaryl-4-cyanopyrazole derivatives	Moderate to Good

Experimental Protocol: Synthesis of Mercapto Pyrazole Derivatives[1][2]

To a solution of ethyl 2-cyano-3,3-bis(methylthio)acrylate in absolute ethanol, an equimolar amount of the corresponding N-arylbenzamidrazone is added. The reaction mixture is refluxed for several hours, with the progress monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., diethyl ether), filtered, and recrystallized from an appropriate solvent system to yield the pure mercapto pyrazole product.



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Caption: Reaction mechanism for pyrazole synthesis.

Reactions with Carbon Nucleophiles

Ketene dithioacetals are known to react with carbon nucleophiles, such as those derived from active methylene compounds. These reactions often lead to the formation of carbocyclic or heterocyclic rings.

Synthesis of Substituted Phenols

The reaction of α -aroyl ketene dithioacetals with ketones, which act as 1,3-dianionic synthons in the presence of a strong base like sodium hydride, leads to the formation of highly substituted 3-aryl-5-methylthio-phenols.[3]

Table 3: Synthesis of Substituted Phenols from α -Aroyl Ketene Dithioacetals and Ketones[3]

Entry	α -Aroyl Ketene Dithioacetal	Ketone	Base	Solvent	Conditions	Product	Yield (%)
1	3,3-bis(methylthio)-1-phenylprop-2-en-1-one	Acetone	NaH	DMF	50 °C	3-Phenyl-5-(methylthio)phenol	63-76
2	2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one	Alkyl ketones	NaH	DMF	50 °C	1-(methylthio)-9,10-dihydrophenanthren-3-ols	81-93

Experimental Protocol: General procedure for the synthesis of 5-aryl-3-methylthio-phenols[3]

To a nitrogen-flushed vial, the α -aroyl ketene dithioacetal (0.3 mmol), acetone (0.5 mmol), and sodium hydride (0.75 mmol) are mixed. Anhydrous DMF (1.5 mL) is then added. The mixture is stirred at 50 °C, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of 10% HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Biological Relevance of Derived Compounds

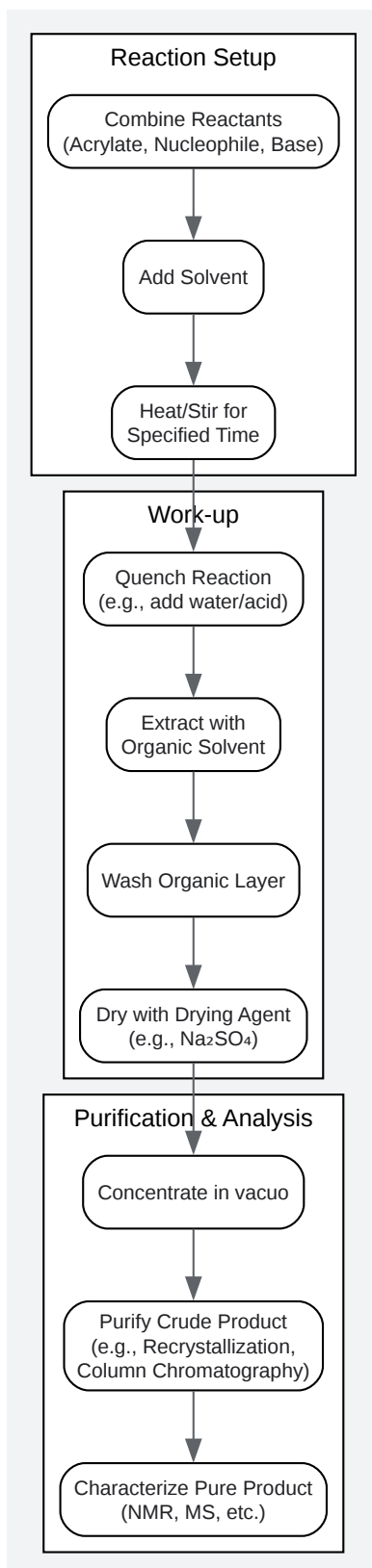
While "**Methyl 2-cyano-3,3-di(methylthio)acrylate**" itself is primarily a synthetic intermediate, the heterocyclic scaffolds synthesized from it, particularly pyrimidines, have shown significant biological activities.

Antifungal Activity

Several studies have reported the antifungal properties of pyrimidine derivatives.[4][5] The mechanism of action for some antifungal pyrimidines is believed to involve the inhibition of the ergosterol biosynthesis pathway.[5][6] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to cell death. While specific signaling pathway involvement for derivatives of **methyl 2-cyano-3,3-di(methylthio)acrylate** is not extensively documented, targeting the ergosterol pathway is a well-established strategy in antifungal drug development.

General Experimental Workflow

The synthesis of derivatives from **methyl 2-cyano-3,3-di(methylthio)acrylate** typically follows a standard laboratory procedure, as outlined in the workflow diagram below.



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Caption: General experimental workflow.

Conclusion

Methyl 2-cyano-3,3-di(methylthio)acrylate is a valuable and versatile reagent in organic chemistry. Its reactivity with a wide range of nucleophiles, particularly nitrogen and carbon-based nucleophiles, provides efficient routes to complex heterocyclic and carbocyclic structures. The resulting compounds, especially pyrimidine derivatives, have shown promise as biologically active agents, particularly in the development of new antifungal drugs. This guide provides a foundational understanding of the reactivity of this important building block for researchers and professionals in the field of drug discovery and development. Further exploration into its reactions with other classes of nucleophiles and the biological activities of its derivatives is warranted.

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